This method enables single-step conversion of 5-hydroxymethyl pyrimidine nucleosides (e.g., 5hmU, 5hmC) to azidomethyl derivatives using azidobenziodazolone (ABZ) and triphenylphosphine (PPh₃). The reaction proceeds under mild conditions (room temperature, anhydrous solvents) and achieves yields of 45–85% with broad substrate tolerance. Key advantages include avoidance of harsh acids (e.g., trifluoroacetic acid) and elimination of volatile intermediates. The ABZ reagent activates the hydroxyl group via iodine(III) coordination, facilitating direct nucleophilic displacement by azide (Tetrahedron Lett. 2024) [1].
Table 1: Performance of Azidation Methods for Pyrimidine Derivatives
Substrate | Reagent System | Yield (%) | Reaction Time | Key Advantage |
---|---|---|---|---|
5hmU | ABZ/PPh₃ | 85 | 2 h | Acid-free conditions |
5hmC | ABZ/PPh₃ | 45 | 4 h | Cytidine compatibility |
5hmU | NaN₃/TFA | 78 | 12 h | Low cost |
5hmU | TsCl/NaN₃ | 65 | 24 h (2-step) | Classical approach |
Telescopic synthesis integrates multi-step transformations without intermediate purification. For 5-(azidomethyl)pyrimidines, a three-step sequence involves:
Table 2: Telescopic Synthesis of Representative Azidomethylpyrimidines
Starting Material | Amidine Source | Azidation Agent | Overall Yield (%) |
---|---|---|---|
Ethyl acetoacetate + PhCHO | Acetamidine | ABZ | 88 |
Diethyl malonate + 4-ClC₆H₄CHO | Guanidine | TsN₃ | 76 |
Acetylacetone + 2-thiophenecarboxaldehyde | Urea | NaN₃/TFA | 68 |
5-(Azidomethyl)pyrimidines undergo rapid SPAAC with strained cyclooctynes (e.g., dibenzocyclooctyne, DBCO). Key characteristics:
T4 β-glucosyltransferase transfers azide-functionalized glucose from UDP-6-azidoglucose to 5-hydroxymethylcytosine (5hmC) in DNA, generating 5-(β-glucosylazidomethyl)cytosine. Subsequent phosphine reduction reveals the free azidomethyl group for click chemistry. This strategy achieves site-specific labeling in CpG-rich genomic regions without chemical synthesis (Tetrahedron Lett. 2024) [1]. Advantages include enzymatic precision (99% regioselectivity) and compatibility with nucleotide contexts that resist direct chemical azidation (Nucleic Acids Res. 2002) [3].
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